3,4-dimethyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O/c1-15-9-10-18(11-16(15)2)24(32)28-21-12-17(3)29-31(21)23-20-13-27-30(22(20)25-14-26-23)19-7-5-4-6-8-19/h4-14H,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDURMIJTLKXPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. By inhibiting CDK2, the compound can selectively target tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s fitting pattern in the CDK2 pocket, characterized by a lower binding free energy. The inhibition of CDK2 leads to a significant alteration in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division. This results in the inhibition of the growth of the examined cell lines. The compound also induces apoptosis within HCT cells.
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib. It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells.
Biochemical Analysis
Biochemical Properties
Pyrazoline derivatives have been reported to interact with various enzymes and proteins. For instance, they have shown inhibitory activity against CDK2/cyclin A2, a key enzyme involved in cell cycle regulation.
Cellular Effects
Related compounds have demonstrated significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116.
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through interactions with biomolecules, potentially inhibiting enzymes such as CDK2.
Temporal Effects in Laboratory Settings
Related compounds have shown stability and long-term effects on cellular function in in vitro studies.
Dosage Effects in Animal Models
Related compounds have shown significant inhibitory activity at various concentrations.
Transport and Distribution
Related compounds have shown interactions with various transporters and binding proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
Pyrazolo-Pyrimidine Derivatives with Thieno-Pyrimidine Hybrids
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Replaces the benzamide group with a thieno[3,2-d]pyrimidine ring. The compound was synthesized with an 82% yield using Vilsmeier–Haack reagent .
Pyrazolo-Triazolopyrimidine Derivatives ():
Compounds like pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine introduce triazole rings, increasing rigidity and metabolic stability. However, these derivatives often exhibit reduced solubility due to planar aromatic systems .
Substituent Variations
Benzamide Group Modifications
*Calculated based on PubChem data ().
Aryl Group Modifications on the Pyrazolo-Pyrimidine Core
- N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide ():
Substitutes the phenyl group with a 2,3-dimethylphenyl moiety. This increases hydrophobicity and may enhance interactions with hydrophobic pockets in target proteins . - Example 53 from : Contains a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group. Chromene substituents introduce additional hydrogen-bonding sites, improving target engagement .
Key Research Findings
Substituent Effects : Electron-withdrawing groups (e.g., F, Cl) on the benzamide ring improve metabolic stability, while electron-donating groups (e.g., methoxy, ethoxy) enhance solubility but may reduce potency .
Core Rigidity: Thieno-pyrimidine hybrids () exhibit higher melting points (>200°C) compared to benzamide derivatives, suggesting greater crystallinity .
Synthetic Efficiency : Vilsmeier–Haack reagent-based methods () are superior for constructing fused heterocycles, yielding >80% in optimized conditions .
Data Tables
Table 1: Structural and Physical Properties
*Calculated based on structural formula.
Preparation Methods
Vilsmeier Amidination and Imination
The synthesis begins with 5-amino-1,3-diphenylpyrazole (1a) , prepared via established methods. Treatment with phosphorus tribromide (PBr₃, 3.0 equiv) in N,N-dimethylformamide (DMF) at 60°C generates the Vilsmeier reagent in situ, facilitating amidination to yield 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-formamidine (2a) . This intermediate is critical for subsequent cyclization.
Optimization Insight :
-
DMF outperforms alternative amide solvents (e.g., DEF, piperidine-1-carbaldehyde) in reaction efficiency (Table 1).
-
Reaction completion within 1–2 hours at 60°C ensures >90% conversion.
Table 1: Solvent Screening for Vilsmeier Reaction
| Solvent | Yield of 2a (%) |
|---|---|
| DMF | 91 |
| DEF | 78 |
| Piperidine-1-carbaldehyde | 56 |
Intermolecular Heterocyclization
The formamidine intermediate 2a undergoes cyclization upon treatment with hexamethyldisilazane (3.0 equiv) at 70–80°C, yielding 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3a) .
Key Findings :
-
Hexamethyldisilazane proves superior to other amines (e.g., LiN(SiMe₃)₂, NaN(SiMe₃)₂), achieving 91% yield.
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Lower equivalents (<3.0 equiv) reduce cyclization efficiency (56–78% yield).
Reaction Optimization and Mechanistic Insights
Role of Hexamethyldisilazane
Hexamethyldisilazane acts as a dual-purpose reagent:
Solvent and Temperature Effects
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DMF : Optimal for solubilizing intermediates and stabilizing charged species.
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Temperature : Cyclization proceeds efficiently at 70–80°C; higher temperatures promote decomposition.
Challenges and Alternative Approaches
Regioselectivity in Cyclization
Competing pathways may yield regioisomers. However, the use of electron-withdrawing groups (e.g., phenyl at N1) directs cyclization to the desired position.
Purification Considerations
Column chromatography (hexane/EtOAc) effectively removes unreacted benzoyl chloride and DIPEA byproducts.
Q & A
Basic: What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves a multi-step process:
- Step 1 : Construction of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and substituted pyrazoles under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Functionalization of the pyrazole ring using nucleophilic substitution or coupling reactions (e.g., benzamide introduction via amide bond formation with 3,4-dimethylbenzoyl chloride) .
- Critical factors : Solvent polarity (DMF vs. ethanol), temperature (reflux vs. RT), and stoichiometric ratios significantly affect yield. For example, excess acyl chloride (1.2–1.5 eq) ensures complete amidation .
Basic: How is structural characterization performed for this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at 2.1–2.3 ppm for 3,4-dimethylbenzamide) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 498.2) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and anisotropic displacement parameters, critical for confirming stereochemistry .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for kinase inhibition?
- Substituent variation : Compare derivatives with fluorophenyl, chlorophenyl, or trifluoromethyl groups to assess steric/electronic effects on kinase binding (e.g., IC₅₀ shifts in EGFR or VEGFR2 inhibition) .
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- Data normalization : Use Z-score analysis to prioritize substituents with >2σ activity enhancement over baseline .
Advanced: How is biological activity evaluated in vitro, and what are common pitfalls?
- Kinase assays : ADP-Glo™ assays measure inhibition of recombinant kinases (e.g., IC₅₀ values via dose-response curves) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) require controls for solvent interference (e.g., DMSO <0.1%) .
- Pitfalls : False positives from aggregation artifacts—validate hits via dynamic light scattering (DLS) .
Advanced: How to resolve contradictions in biological data across studies?
- Case example : Conflicting IC₅₀ values (e.g., 0.5 μM vs. 5 μM in EGFR inhibition) may arise from assay conditions (ATP concentration, enzyme lot variability).
- Methodology :
- Replicate experiments under standardized ATP concentrations (e.g., 10 μM).
- Use orthogonal assays (e.g., SPR for binding kinetics) to confirm potency .
- Apply Bland-Altman plots to quantify inter-lab variability .
Advanced: What crystallographic challenges arise during refinement, and how are they addressed?
- Twinned crystals : Common in pyrazolo[3,4-d]pyrimidines due to planar stacking. Use TWINABS in SHELXL to deconvolute overlapping reflections .
- Disorder modeling : For flexible benzamide groups, apply PART instructions and restrain anisotropic displacement parameters (ADPs) .
- Validation : Check R-factor gaps (ΔR > 5% indicates overfitting) and use PLATON’s ADDSYM to detect missed symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
